![molecular formula C16H10N2S3 B14488569 4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine CAS No. 63463-02-5](/img/structure/B14488569.png)
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with multiple thiophene units, which are sulfur-containing five-membered rings. The presence of these thiophene rings imparts unique electronic and chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrimidine under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene rings.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Aplicaciones Científicas De Investigación
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various enzymes and receptors, potentially modulating their activity. In biological systems, it may influence signal transduction pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler compound with a single thiophene ring.
Bithiophene: Contains two thiophene rings linked together.
Terthiophene: Comprises three thiophene rings in a linear arrangement.
Uniqueness
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine is unique due to the combination of multiple thiophene rings with a pyrimidine core. This structure imparts distinct electronic and chemical properties, making it more versatile and functional compared to simpler thiophene derivatives.
Propiedades
Número CAS |
63463-02-5 |
|---|---|
Fórmula molecular |
C16H10N2S3 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C16H10N2S3/c1-2-13(19-9-1)14-5-6-16(21-14)15-4-3-12(20-15)11-7-8-17-10-18-11/h1-10H |
Clave InChI |
KLKZHUGHZMGSGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=NC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)
![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
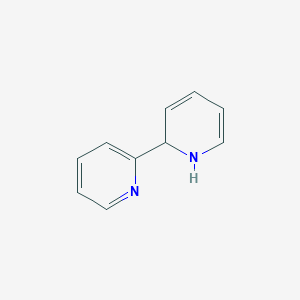
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
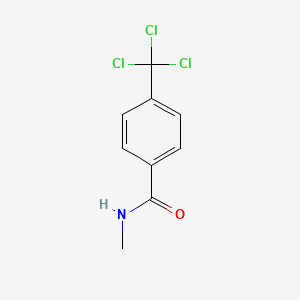
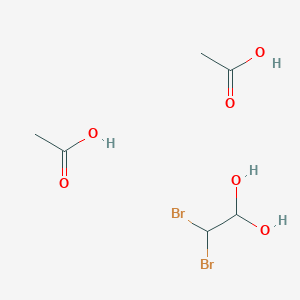
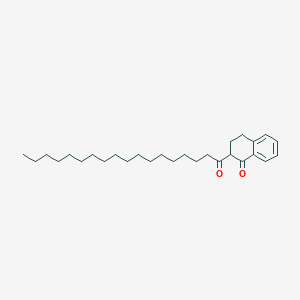
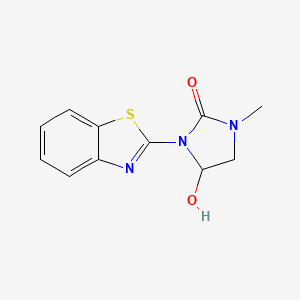

![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
